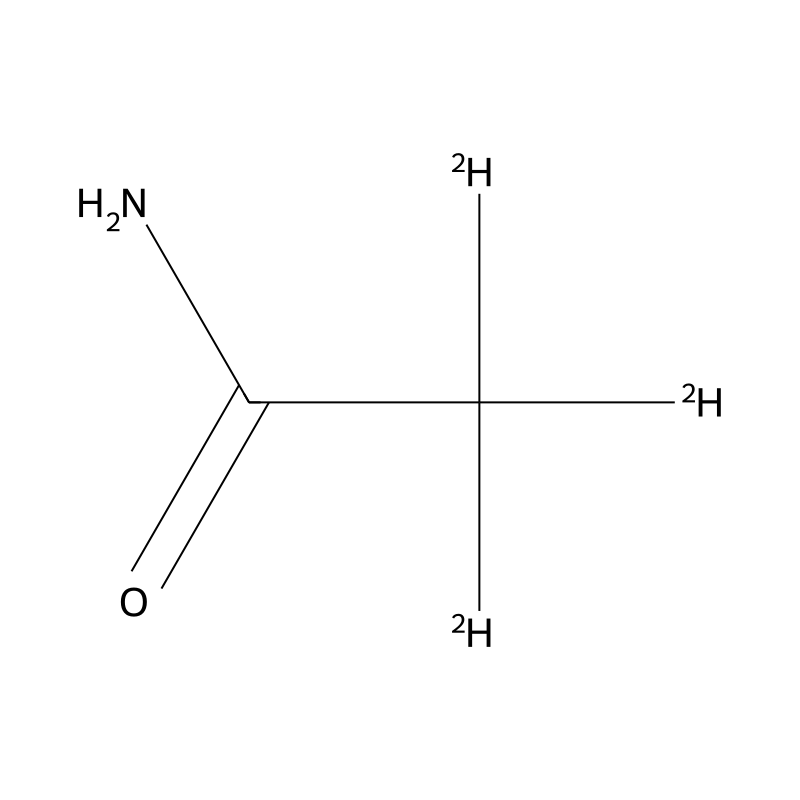

Acetamide-2,2,2-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acetamide-2,2,2-d3 is a deuterated derivative of acetamide, where the hydrogen atoms in the methyl group are replaced with deuterium isotopes. Its chemical formula is C2H5D3NO, and it is classified as a stable isotope-labeled compound. This compound is particularly useful in various research applications, especially in studies involving metabolic pathways and

Acetamide-2,2,2-d3 itself does not have a specific mechanism of action. Its primary function is as an internal standard in NMR spectroscopy. The deuterium substitution affects the chemical shift of its signal in the NMR spectrum, allowing researchers to calibrate their instruments and reference the positions of other signals in the sample [].

Application in Metabolism Studies

One crucial application of Acetamide-2,2,2-d3 lies in metabolism studies. Scientists can employ it to trace the metabolic pathways of various compounds within an organism. By introducing Acetamide-2,2,2-d3 into a system, researchers can monitor the incorporation of deuterium into downstream metabolites. This allows them to track the breakdown and transformation of the original compound within the body. For instance, a study investigating the metabolism of acetamide in rats utilized Acetamide-2,2,2-d3 to identify metabolic products containing the deuterium label [1].

Source

[1] The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - NCBI )

- Hydrolysis: The reaction with water produces acetic acid and ammonia:

- Dehydration: Under specific conditions, acetamide can be dehydrated to form acetic anhydride.

- Oxidation: Acetamide-2,2,2-d3 can be oxidized to produce various nitrogen-containing compounds .

Acetamide-2,2,2-d3 can be synthesized through various methods:

- From Acetic Acid: By reacting deuterated ammonia with deuterated acetic acid under controlled conditions.

- Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with deuterated ammonia under reductive amination conditions.

- Hydration of Deuterated Acetonitrile: A more industrial approach involves hydrating deuterated acetonitrile to yield acetamide-2,2,2-d3 .

Acetamide-2,2,2-d3 has several notable applications:

- Research Tool: It is widely used in metabolic studies and tracer experiments due to its isotopic labeling.

- Pharmaceutical Development: The compound can serve as an intermediate in the synthesis of pharmaceutical agents.

- Chemical Analysis: It is utilized in various analytical techniques such as nuclear magnetic resonance spectroscopy to study molecular structures and dynamics .

Interaction studies involving acetamide-2,2,2-d3 typically focus on its behavior in biological systems or its reactivity with other chemical species. The presence of deuterium allows for precise tracking of molecular interactions without interfering with the underlying chemistry. This capability is particularly valuable in pharmacokinetics and drug metabolism studies .

Several compounds share structural similarities with acetamide-2,2,2-d3. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetamide | CH3CONH2 | Commonly used solvent; non-deuterated |

| N,N-Dimethylacetamide | (CH3)2NCOCH3 | More widely used as a solvent; higher polarity |

| N-Methylacetamide | CH3C(O)N(CH3)H | Used in organic synthesis; less stable than acetamide |

| N-Methyl-D3-acetamide | C(D)H(N)(CH3)C(O) | Similar isotopic labeling for metabolic studies |

Acetamide-2,2,2-d3 stands out due to its specific isotopic labeling which provides unique advantages in research applications compared to its non-deuterated analogs .

Acetamide-2,2,2-d3, also known as trideuteroacetamide, represents a deuterated analog of acetamide with the molecular formula C₂H₂D₃NO and molecular weight of 62.09 g/mol [1] [2]. This isotopically labeled compound has emerged as a valuable substrate and synthetic intermediate in various catalytic acyl transfer processes, where the presence of deuterium atoms provides unique mechanistic insights and synthetic advantages [3] [4]. The incorporation of deuterium into organic molecules has gained significant attention in pharmaceutical research due to its potential to affect pharmacokinetic and metabolic profiles of drugs [4] [5].

Palladium-Mediated Transamidation for Deuterated Anilide Synthesis

Palladium-catalyzed transamidation reactions involving deuterated substrates like acetamide-2,2,2-d3 have demonstrated remarkable efficiency in synthesizing deuterated anilides with high degrees of isotopic incorporation [6] [7]. The palladium-mediated approach utilizes various catalyst systems, including palladium-N-heterocyclic carbene complexes and palladium-PEPPSI catalysts, which exhibit exceptional air and moisture stability [7] [8].

Recent developments in palladium-catalyzed nondirected late-stage deuteration have shown that deuterium water serves as a convenient and easily available deuterium source when combined with highly active N,N-bidentate ligands containing N-acylsulfonamide groups [6] [9]. These protocols enable high degrees of deuterium incorporation through reversible carbon-hydrogen activation steps and feature extraordinary functional group tolerance [6].

The mechanistic pathway for palladium-mediated transamidation involves initial coordination of the amide substrate to the palladium center, followed by nucleophilic attack of the incoming amine [7] [10]. For deuterated substrates like acetamide-2,2,2-d3, the presence of deuterium atoms can influence reaction kinetics through kinetic isotope effects, with deuterated species typically reacting more slowly than their protium analogs [11] [12].

| Catalyst System | Temperature Range (°C) | Deuterium Incorporation (%) | Substrate Scope |

|---|---|---|---|

| Palladium(II) acetate/N-acylsulfonamide ligand | 100-140 | 70-95 | Arenes with diverse functional groups |

| Palladium-PEPPSI catalysts | 80-120 | 65-90 | Aryl halides, boronic acids |

| Palladium-NHC complexes | 110-140 | 55-85 | Secondary carboxamides |

| Palladium catalyst with molecular oxygen | 40-80 | 60-88 | Unactivated amides |

Enzyme-Catalyzed Kinetic Resolution of Racemic Deutero-Amides

Enzymatic kinetic resolution of racemic deutero-amides has emerged as a powerful strategy for accessing enantiopure deuterated compounds [14] [15] [16]. Amine dehydrogenases efficiently catalyze the NADH-dependent asymmetric reductive amination of prochiral carbonyl substrates with high enantioselectivity, and their oxidative deamination capability enables kinetic resolution of racemic amines [16].

Dynamic kinetic resolution represents a particularly attractive approach, combining enzyme-catalyzed kinetic resolution with simultaneous racemization of the unreactive enantiomer [14] [15]. The combination of enzymatic kinetic resolution with ruthenium-catalyzed racemization has led to dynamic kinetic resolution protocols that yield corresponding acetates in high yields and enantioselectivity [17].

Lipase PS-C demonstrates exceptional performance in the kinetic resolution of racemic gamma-hydroxy amides through transesterification reactions [17]. The enzyme tolerates both variation in chain length and different functionalities, providing enantioselectivity values of up to 250 [17]. The synthetic utility of this procedure has been demonstrated through the practical synthesis of gamma-lactone (R)-5-methyltetrahydrofuran-2-one [17].

| Enzyme Type | Substrate Class | Resolution Method | Enantioselectivity (E) | Typical Yield (%) |

|---|---|---|---|---|

| Amine Dehydrogenase | Racemic amines | Kinetic Resolution | >100 | 45-50 |

| Lipase PS-C | γ-Hydroxy amides | Dynamic Kinetic Resolution | >250 | 80-95 |

| Protease Subtilisin Carlsberg | Secondary alcohols | Dynamic Kinetic Resolution | 50-150 | 75-92 |

| Aminotransferases (DsaD/DsaE) | Amino acids | Site-selective deuteration | >99% ee | 85-95 |

The site-selective deuteration of amino acids through dual-protein catalysis represents a significant advancement in enzymatic deuteration methods [18]. The aminotransferase DsaD paired with partner protein DsaE catalyzes carbon-alpha and carbon-beta hydrogen-deuterium exchange of amino acids, while reactions without DsaE lead exclusively to carbon-alpha deuteration [18]. This system demonstrates excellent site-selectivity and provides strong control over the position and stereoselectivity of deuterium incorporation [18].

Amino Acid-Catalyzed Neat Condition Transamidation Mechanisms

Amino acid-catalyzed transamidation under neat conditions represents an environmentally benign approach to amide synthesis, with L-proline emerging as the most extensively studied organocatalyst [19] [20] [21]. The mechanistic understanding of L-proline-catalyzed transamidation has been elucidated through comprehensive density functional theory calculations, revealing a stepwise mechanism involving multiple discrete intermediates [20].

The L-proline-catalyzed transamidation of acetamide with benzylamine proceeds through initial activation of the amide substrate via proton transfer from L-proline to the carbonyl group, forming an imidine intermediate [19] [20]. Subsequent nucleophilic addition of benzylamine to the imidine intermediate occurs, followed by elimination of ammonia and hydrolysis to produce the target product [19] [20]. The hydrolysis step has been identified as the rate-determining step with an energy barrier of 26.0 kcal/mol in toluene [20].

The catalytic efficiency of L-proline in different solvents follows the order: toluene > ethanol > water, indicating that less polar solvents favor the transamidation reaction [20]. This observation aligns with experimental findings and provides mechanistic justification for the preference of nonpolar reaction media [20].

| Amino Acid Catalyst | Reaction Temperature (°C) | Mechanism Type | Rate-Determining Step | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| L-Proline | 80-120 | Stepwise via imidine formation | Hydrolysis | 26.0 |

| L-Proline (thioamides) | 130 | Ionic pathway | Activation step | Not reported |

| Glycine | 110 | Nucleophilic addition | Carbon-nitrogen bond formation | Not reported |

| Various amino acids | 70-150 | Hydrogen bonding activation | Variable | Variable |

The substrate scope for amino acid-catalyzed transamidation follows the reactivity order: primary amides > secondary amides > tertiary amides [19] [22]. Primary amides react with remarkable ease due to the liberation of ammonia, which drives the equilibrium toward product formation [19]. The reaction demonstrates high functional group tolerance, accommodating electron-rich and electron-deficient substituents on both aromatic and aliphatic substrates [19].

L-proline-catalyzed transthioamidation of primary thioamides with amines under solvent-free conditions has been characterized as proceeding through an ionic pathway [23]. The catalyst promotes the reaction through hydrogen bond formation with amines, enabling yields of up to 97% for a wide variety of amine substrates [21] [23].

The mechanism for amino acid-catalyzed transamidation under neat conditions involves the amino acid functioning as a bifunctional catalyst, providing both nucleophilic amino groups and acid-base co-catalytic functionality through the carboxylate group [19]. This dual role enables efficient activation of both the amide electrophile and amine nucleophile, facilitating carbon-nitrogen bond formation under mild conditions [19] [24].

Catalyst-free transamidation protocols have been developed for specific substrate combinations, such as aromatic amines with formamide derivatives and tertiary amides with aliphatic amines [22]. These methods offer advantages including elimination of catalyst requirements, simplified purification procedures, and scalability to gram-scale synthesis [22].

XLogP3

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard